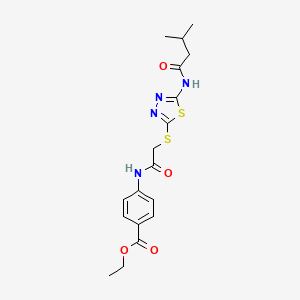
PROTAC FLT-3 degrader 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FLT-3 プロテアーゼ分解剤 1 は、標的タンパク質分解のために設計された化合物です。これは、FMS 様チロシンキナーゼ 3(FLT-3)タンパク質の内部タンデム重複を特異的に標的とする、フォン・ヒッペル・リンダウベースのプロテアーゼ分解標的キメラ(PROTAC)です。 この化合物は、細胞における有意な抗増殖活性とアポトーシス誘発能力を示しています .
作用機序
FLT-3 プロテアーゼ分解剤 1 の作用機序は、FLT-3 タンパク質、PROTAC 分子、および E3 ユビキチンリガーゼの間の三元複合体の形成に関与しています。この複合体は、FLT-3 タンパク質のユビキチン化を促進し、プロテアソームによる分解のためにそれを標識します。 FLT-3 の分解は、細胞増殖と生存を促進する下流シグナル伝達経路の阻害につながり、最終的にアポトーシスを引き起こします .
類似化合物の比較
類似化合物: FLT-3 プロテアーゼ分解剤 1 に類似する化合物には、BRD4、BTK、および AR などの異なるタンパク質を標的とする他の PROTAC 分子が含まれます。 これらの化合物も、PROTAC メカニズムを利用して標的タンパク質分解を誘導します .
独自性: FLT-3 プロテアーゼ分解剤 1 は、特定の種類の白血病で一般的な変異である、FLT-3 内部タンデム重複に対する特異性において独自です。 この特異性により、変異型 FLT-3 タンパク質の標的分解が可能になり、オフターゲット効果を持つ可能性のある従来の低分子阻害剤よりも、潜在的な治療上の利点をもたらします .
生化学分析
Biochemical Properties
PROTAC FLT-3 Degrader 1 interacts with the FLT-3 ITD, a type of protein biomolecule . The nature of this interaction is based on the principle of targeted protein degradation, where this compound binds to the FLT-3 ITD and triggers its degradation .
Cellular Effects
In terms of cellular effects, this compound influences cell function by inducing apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the FLT-3 ITD, which leads to its degradation . This degradation process results in the inhibition of FLT-3 ITD’s function, thereby exerting its anti-proliferative effects .
Temporal Effects in Laboratory Settings
Its stability and degradation are crucial factors that influence its long-term effects on cellular function .
Transport and Distribution
Future studies should focus on identifying any transporters or binding proteins it interacts with, and its effects on localization or accumulation .
準備方法
合成ルートと反応条件: FLT-3 プロテアーゼ分解剤 1 の合成は、FLT-3 タンパク質に結合するリガンドと、リンカーで結合した E3 ユビキチンリガーゼを募集するリガンドの抱合を含みます。 具体的な合成ルートと反応条件は、機密情報であり、通常、カップリング反応、精製、および特性評価を含む、複数の有機合成ステップを伴います .
工業的生産方法: FLT-3 プロテアーゼ分解剤 1 の工業的生産は、自動合成装置の使用、精製のための高速液体クロマトグラフィー、および最終生成物の純度と一貫性を保証するための厳格な品質管理措置を含む、大規模な有機合成技術を伴う可能性があります .
化学反応の分析
反応の種類: FLT-3 プロテアーゼ分解剤 1 は、酸化や還元などの従来の化学反応ではなく、主に結合と分解反応を起こします。 重要な反応は、FLT-3 タンパク質、PROTAC 分子、および E3 ユビキチンリガーゼの間の三元複合体の形成です .
一般的な試薬と条件: FLT-3 プロテアーゼ分解剤 1 の合成で使用される一般的な試薬には、さまざまな有機溶媒、カップリング剤、および保護基が含まれます。 条件は通常、中間体の安定性と反応性を確保するために、制御された温度、不活性雰囲気、および特定の pH レベルを伴います .
形成される主な生成物: FLT-3 プロテアーゼ分解剤 1 の反応から形成される主な生成物は、ユビキチン化された FLT-3 タンパク質であり、その後プロテアソームによって分解されます。 これにより、細胞内の FLT-3 タンパク質レベルが低下します .
科学研究への応用
FLT-3 プロテアーゼ分解剤 1 は、化学、生物学、医学、および産業の分野で、特に幅広い科学研究への応用があります。化学では、標的タンパク質分解のメカニズムと新しい PROTAC 分子の設計を研究するために使用されます。生物学では、細胞プロセスや疾患状態における FLT-3 の役割を調査するために使用されます。医学では、急性骨髄性白血病などの FLT-3 突然変異を伴う癌の治療のための潜在的な治療的用途があります。 産業では、創薬および開発において、新しい治療標的を特定および検証するために使用されています .
科学的研究の応用
PROTAC FLT-3 degrader 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of targeted protein degradation and the design of new PROTAC molecules. In biology, it is employed to investigate the role of FLT-3 in cellular processes and disease states. In medicine, it has potential therapeutic applications for the treatment of cancers that involve FLT-3 mutations, such as acute myeloid leukemia. In industry, it is used in drug discovery and development to identify and validate new therapeutic targets .
類似化合物との比較
Similar Compounds: Similar compounds to PROTAC FLT-3 degrader 1 include other PROTAC molecules that target different proteins, such as BRD4, BTK, and AR. These compounds also utilize the PROTAC mechanism to induce targeted protein degradation .
Uniqueness: this compound is unique in its specificity for the FLT-3 internal tandem duplication, which is a common mutation in certain types of leukemia. This specificity allows for targeted degradation of the mutant FLT-3 protein, providing a potential therapeutic advantage over traditional small molecule inhibitors that may have off-target effects .
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H61N9O9S2/c1-31-45(71-30-54-31)34-10-8-32(9-11-34)27-53-47(64)40-24-36(62)28-60(40)48(65)46(52(5,6)7)58-44(63)18-19-67-20-21-68-22-23-69-37-16-17-39-41(25-37)72-50-56-38(29-61(39)50)33-12-14-35(15-13-33)55-49(66)57-43-26-42(70-59-43)51(2,3)4/h8-17,25-26,29-30,36,40,46,62H,18-24,27-28H2,1-7H3,(H,53,64)(H,58,63)(H2,55,57,59,66)/t36-,40+,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBYQODYFQASC-YKCITUTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H61N9O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2721245.png)

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2721255.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2721257.png)






![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)
